2-(4-硝基苯甲酰)噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

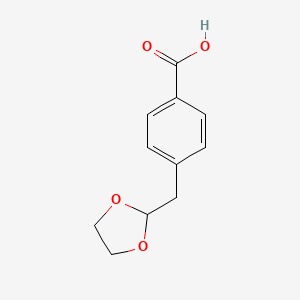

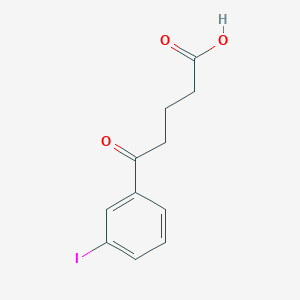

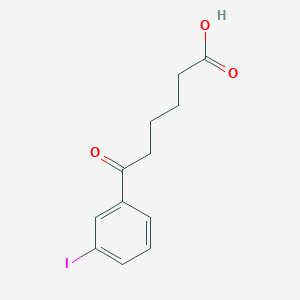

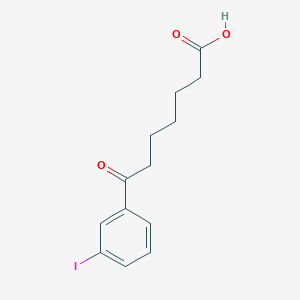

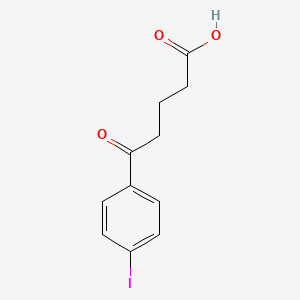

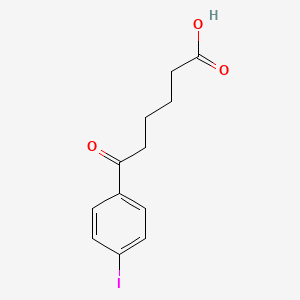

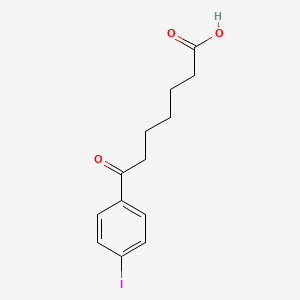

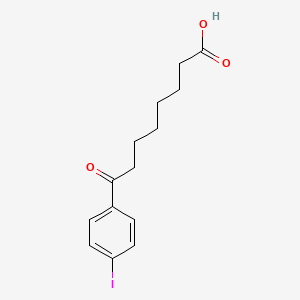

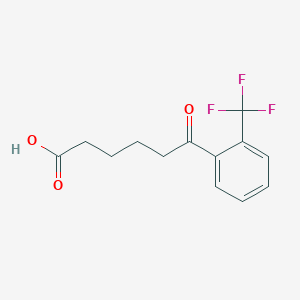

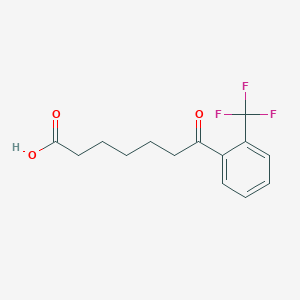

2-(4-Nitrobenzoyl)oxazole is a chemical compound with the formula C10H6N2O4 . It contains 22 atoms in total, including 6 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The molecule has a total of 23 bonds, including 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(4-Nitrobenzoyl)oxazole, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods for oxazole synthesis include reactions between readily available iodonium–phosphonium hybrid ylides and amides , and acylation of the amino group of oxadiazoles with certain acid chlorides .Molecular Structure Analysis

The molecular structure of 2-(4-Nitrobenzoyl)oxazole is characterized by a total of 23 bonds, including 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .Chemical Reactions Analysis

Oxazole compounds, including 2-(4-Nitrobenzoyl)oxazole, are known for their diverse chemical reactions . They can undergo various types of interactions with different receptors and enzymes, showing broad biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrobenzoyl)oxazole are characterized by its molecular structure, which includes a total of 23 bonds, 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .科学研究应用

重新定位抗结核病6-硝基-2,3-二氢咪唑[2,1-b][1,3]噁唑类化合物,用于治疗被忽视的热带疾病:这项研究讨论了6-硝基-2,3-二氢咪唑[2,1-b][1,3]噁唑类衍生物的潜在用途,这些衍生物在结构上类似于2-(4-硝基苯甲酰)噁唑,在治疗内脏利什曼病方面具有活性。研究人员发现,对这些化合物进行某些结构修饰可以提高其溶解性和安全性,而不会影响其对这种疾病的活性(Thompson et al., 2016)。

一些新型1,2,4-三唑衍生物的合成和抗微生物评价:这项研究涉及从4-硝基苯甲酸开始合成新型抗微生物剂,这些剂与2-(4-硝基苯甲酰)噁唑密切相关。这些化合物对各种细菌和真菌菌株表现出显著的抗微生物活性(Upmanyu et al., 2011)。

基于三唑连接的NBD对Hg2+的高选择性荧光和比色传感器:这项研究展示了一种7-硝基苯并-2-氧-1,3-二唑(NBD)衍生物的用途,结构类似于2-(4-硝基苯甲酰)噁唑,作为水溶液中汞离子的选择性传感器。这突显了类似化合物在环境监测和重金属检测中的潜在应用(Ruan, Maisonneuve, & Xie, 2011)。

噁唑类药物化学的最新进展:这篇广泛的评论讨论了噁唑类化合物展示的广泛生物活性范围,其中包括2-(4-硝基苯甲酰)噁唑。噁唑衍生物已被证明具有抗菌、抗真菌、抗病毒、抗结核病、抗癌、抗炎、抗糖尿病等药理特性,突显了它们在药物开发中的多功能性(Zhang, Zhao, & Zhou, 2018)。

噁唑并[3,2-b]-[1,2,4]-三唑和异构噁唑并[2,3-c]-[1,2,4]-三唑的合成和生物活性评价:这项研究侧重于从2-(4-硝基苯甲酰)噁唑衍生物开始合成和评价化合物,展示了它们潜在的抗微生物活性。这表明2-(4-硝基苯甲酰)噁唑的衍生物可能对开发新的抗微生物剂有价值(Kumar, Kumar, & Makrandi, 2013)。

未来方向

Oxazole-based molecules, including 2-(4-Nitrobenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

属性

IUPAC Name |

(4-nitrophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9(10-11-5-6-16-10)7-1-3-8(4-2-7)12(14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWEQBYCNXMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrobenzoyl)oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。